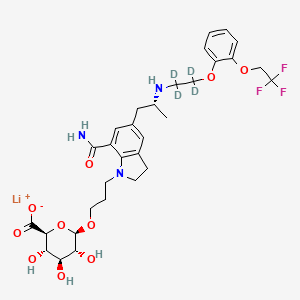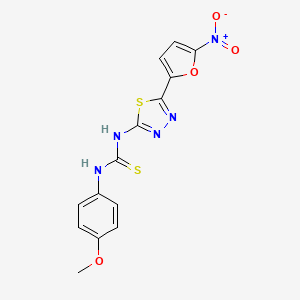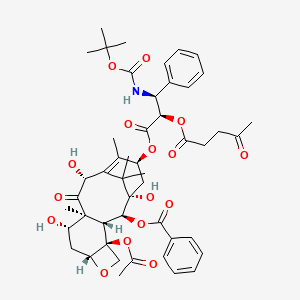
Sudocetaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sudocetaxel Zendusortide (TH1902) is a novel peptide-drug conjugate designed for targeted cancer therapy. It combines two molecules of docetaxel with a sortilin-targeting peptide, TH19P01, via a cleavable succinyl linker. This compound is specifically designed to target sortilin-positive cancer cells, facilitating the internalization of the drug into the cells and enhancing its anticancer efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sudocetaxel Zendusortide is synthesized by conjugating two molecules of docetaxel to the TH19P01 peptide. The conjugation involves a cleavable succinyl linker, which ensures the release of docetaxel within the target cells. The synthetic route includes the following steps:
- Synthesis of the TH19P01 peptide.
- Activation of the succinyl linker.
- Conjugation of docetaxel to the activated linker.
- Coupling of the docetaxel-linker complex to the TH19P01 peptide .
Industrial Production Methods
The industrial production of this compound Zendusortide involves large-scale peptide synthesis, followed by the conjugation process. The production process is optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) purification techniques are common in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sudocetaxel Zendusortide undergoes several types of chemical reactions, including:
Hydrolysis: The cleavable succinyl linker is hydrolyzed within the target cells, releasing the active docetaxel molecules.
Oxidation and Reduction: The compound may undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species within the cancer cells.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions facilitate the hydrolysis of the succinyl linker.
Oxidation: Reactive oxygen species, such as hydrogen peroxide, can oxidize the compound.
Reduction: Reducing agents, such as glutathione, can reduce the compound.
Major Products Formed
The major products formed from the reactions of this compound Zendusortide include:
Docetaxel: Released upon hydrolysis of the succinyl linker.
Oxidized and Reduced Forms: Resulting from oxidation and reduction reactions.
Applications De Recherche Scientifique
Sudocetaxel Zendusortide has several scientific research applications, including:
Cancer Therapy: It is primarily used in the treatment of sortilin-positive cancers, such as triple-negative breast cancer and HER2-positive breast cancers.
Immunotherapy: this compound Zendusortide triggers the cGAS/STING pathway, potentiating anti-PD-L1 immune-mediated tumor cell killing.
Drug Delivery Research: The compound serves as a model for studying targeted drug delivery systems, particularly peptide-drug conjugates.
Mécanisme D'action
Sudocetaxel Zendusortide exerts its effects through a combination of mechanisms:
Targeted Delivery: The TH19P01 peptide targets the sortilin receptor on cancer cells, facilitating the internalization of the drug.
Microtubule Stabilization: Once inside the cells, the released docetaxel binds to microtubules, preventing their depolymerization and inhibiting cell division.
Immune Modulation: The compound activates the cGAS/STING pathway, leading to the production of type I interferons and other immune-stimulatory molecules. .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docetaxel: A widely used chemotherapeutic agent that stabilizes microtubules and inhibits cell division.
Paclitaxel: Another microtubule-stabilizing agent with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness of Sudocetaxel Zendusortide
This compound Zendusortide is unique due to its targeted delivery mechanism, which enhances its anticancer efficacy while minimizing systemic toxicity. The combination of docetaxel with the sortilin-targeting peptide allows for selective delivery to sortilin-positive cancer cells, reducing off-target effects and improving therapeutic outcomes .
Propriétés
Formule moléculaire |
C48H59NO16 |
|---|---|
Poids moléculaire |
906.0 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-oxopentanoyloxy)-3-phenylpropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO16/c1-25(50)20-21-33(53)62-37(35(28-16-12-10-13-17-28)49-43(58)65-44(4,5)6)42(57)61-30-23-48(59)40(63-41(56)29-18-14-11-15-19-29)38-46(9,39(55)36(54)34(26(30)2)45(48,7)8)31(52)22-32-47(38,24-60-32)64-27(3)51/h10-19,30-32,35-38,40,52,54,59H,20-24H2,1-9H3,(H,49,58)/t30-,31-,32+,35-,36+,37+,38-,40-,46+,47-,48+/m0/s1 |
Clé InChI |
XKHDVNYIFGGXRE-LEPVCIIKSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)CCC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


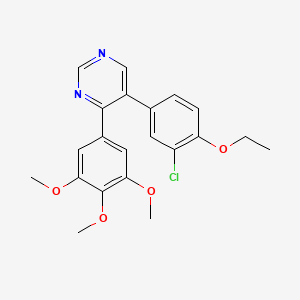

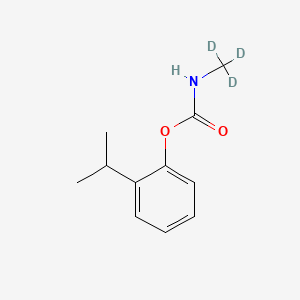
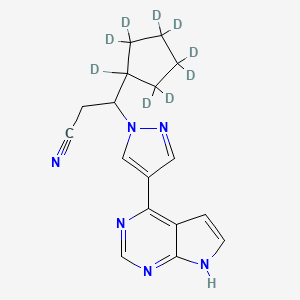
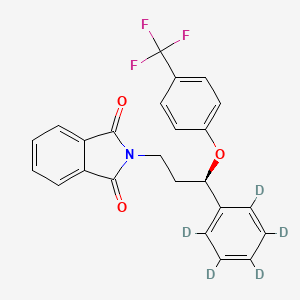
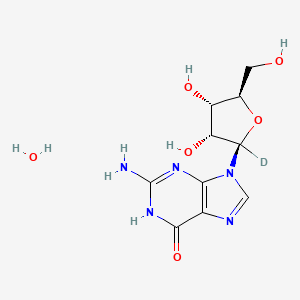
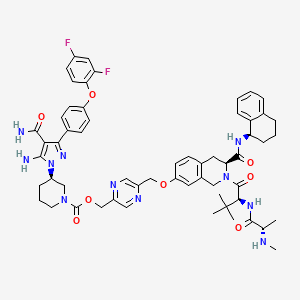
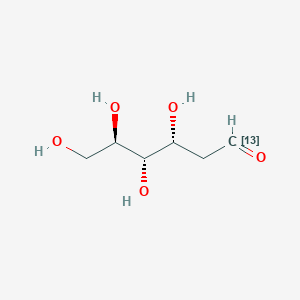
![(2R)-2-[(1S)-1,2-bis(18O)(oxidanyl)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12411379.png)
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)

